Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate
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Overview
Description
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates This compound is characterized by the presence of an ethyl ester group, an amino group, a methylsulfanyl group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of ethyl benzoate to introduce the nitro group. This is followed by the introduction of the amino group through a reduction reaction. The methylsulfanyl group is then introduced via a substitution reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. These processes are optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can facilitate electron transfer reactions, while the amino and methylsulfanyl groups can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Ethyl 2-amino-6-(methylsulfanyl)-3-nitrobenzoate can be compared with other nitrobenzoates and related compounds:
Ethyl 2-amino-3-nitrobenzoate: Lacks the methylsulfanyl group, which may affect its reactivity and biological activity.
Ethyl 2-amino-6-(methylsulfanyl)benzoate: Lacks the nitro group, which may result in different chemical and biological properties.
Ethyl 2-amino-6-(methylsulfanyl)-4-nitrobenzoate: The position of the nitro group can influence the compound’s reactivity and interactions.
This compound is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
921222-13-1 |
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Molecular Formula |
C10H12N2O4S |
Molecular Weight |
256.28 g/mol |
IUPAC Name |
ethyl 2-amino-6-methylsulfanyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H12N2O4S/c1-3-16-10(13)8-7(17-2)5-4-6(9(8)11)12(14)15/h4-5H,3,11H2,1-2H3 |
InChI Key |
GDXFEYKGBXRTKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1N)[N+](=O)[O-])SC |
Origin of Product |
United States |
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